653-47
CAS No.:
Cat. No.: VC1556836
Molecular Formula: C20H19ClN2O3
Molecular Weight: 370.833
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN2O3 |
|---|---|
| Molecular Weight | 370.833 |
| IUPAC Name | 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide |
| Standard InChI | InChI=1S/C20H19ClN2O3/c21-15-6-7-17(18(24)12-15)23-20(25)16-10-13-4-1-2-5-14(13)11-19(16)26-9-3-8-22/h1-2,4-7,10-12,24H,3,8-9,22H2,(H,23,25) |
| Standard InChI Key | MWSVLRCALWWDRV-UHFFFAOYSA-N |
| SMILES | O=C(NC1=CC=C(Cl)C=C1O)C2=C(OCCCN)C=C3C=CC=CC3=C2 |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
653-47 exists in two primary forms: the base form (653-47) and its hydrochloride salt (653-47 hydrochloride). The compound features a naphthalene core with specific functional groups that contribute to its biological activity.
Basic Chemical Information
| Property | 653-47 (Base Form) | 653-47 Hydrochloride |
|---|---|---|
| Molecular Formula | C₂₀H₁₉ClN₂O₃ | C₂₀H₂₀Cl₂N₂O₃ |
| Molecular Weight | 370.833 g/mol | 407.3 g/mol |
| CAS Number | 1224678-75-4 | 1224567-46-7 |
| IUPAC Name | 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)naphthalene-2-carboxamide | 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)naphthalene-2-carboxamide;hydrochloride |
The chemical structure includes a naphthalene-2-carboxamide core with an aminopropoxy substituent and a chloro-hydroxyphenyl group connected via an amide bond. This structural arrangement appears critical for its biological activity, particularly its ability to interact with transcription factor pathways.
Solubility and Physical Properties
The hydrochloride salt form demonstrates high solubility in DMSO, reaching concentrations of 250 mg/mL (613.81 mM), though sonication is recommended to achieve complete dissolution . The solubility properties are particularly important for experimental applications, as they influence the preparation of stock solutions for biological assays.
Biological Activity and Mechanism of Action
653-47 has garnered scientific interest primarily for its unique biological activity profile in relation to CREB inhibition and cancer biology.
Synergistic Mechanism
The compound exhibits remarkable synergistic effects when combined with 666-15, a potent CREB inhibitor. At concentrations of 5-10 μM, 653-47 significantly enhances the inhibitory activity of 666-15 against CREB-mediated gene transcription . This synergistic interaction represents a novel approach to modulating CREB activity, which could be particularly valuable in cancer research contexts where CREB plays a pathogenic role.
Discovery and Development
The discovery of 653-47 represents an interesting case of serendipity in medicinal chemistry research, emerging from efforts to improve the properties of existing CREB inhibitors.
Mechanistic Insights
Research published in the Journal of Medicinal Chemistry in December 2019 detailed the discovery process. The unanticipated formation of 653-47 was found to occur through an imide intermediate pathway, which could either be cleaved to generate 653-47 or rearranged to give 666-15 as a minor product . This discovery challenged the initial hypothesis about the transformation mechanism and led to new insights into acyl transfer reactions in similar molecular structures.
Research Applications in Cancer Biology
CREB has been established as a critical transcription factor implicated in various cancers, making 653-47's role in CREB inhibition particularly relevant to cancer research.
CREB Signaling in Cancer
CREB is a multifunctional transcription factor belonging to the basic leucine zipper (bZIP) family that regulates gene expression by binding to cAMP response elements (CRE) on DNA . Its activation typically depends on phosphorylation mediated by various kinases, including those in the PKA and PI3K-AKT pathways. CREB regulates genes involved in cell growth, differentiation, and survival, making it a key player in oncology .
Applications in Breast Cancer Research
Studies have demonstrated that 653-47, when combined with 666-15, can effectively inhibit CREB-mediated gene transcription, leading to reduced breast cancer cell growth . This effect appears to be cell type-dependent, with approximately 10-fold greater potency observed in MDA-MB-468 cells compared to MDA-MB-231 cells . This differential response suggests complex underlying mechanisms that warrant further investigation.
| Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 2.4553 mL | 12.2763 mL | 24.5525 mL |
| 5 mM | 0.4911 mL | 2.4553 mL | 4.9105 mL |
| 10 mM | 0.2455 mL | 1.2276 mL | 2.4553 mL |
| 50 mM | 0.0491 mL | 0.2455 mL | 0.4911 mL |
To enhance solubility, heating the solution to 37°C followed by ultrasonic bath treatment is recommended .
Future Research Directions
The discovery of 653-47 and its synergistic activity with CREB inhibitors opens several avenues for future research.
Mechanistic Studies
Further investigation into the precise molecular mechanism by which 653-47 potentiates 666-15's activity could reveal new insights into CREB regulation and transcriptional control . Understanding the structural basis for this synergistic interaction might enable the rational design of improved CREB modulators with enhanced efficacy or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume